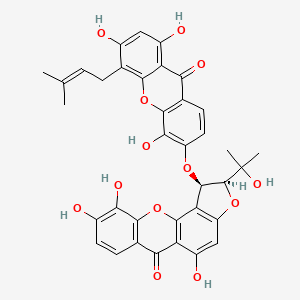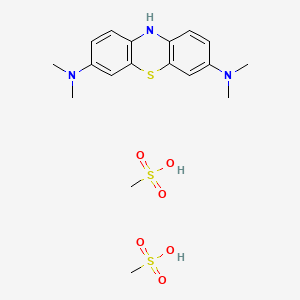![molecular formula C12H19NO5S B602904 N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide CAS No. 1155619-73-0](/img/structure/B602904.png)
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide, also known as HPMPOB, is a chemical compound that has been utilized in scientific research for various purposes. This sulfonamide derivative is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating the pH balance in the body.
Mecanismo De Acción
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide is a potent inhibitor of carbonic anhydrase, and it works by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the pH of the surrounding environment, which can have various physiological effects.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity in various tissues, including the brain, kidneys, and liver. This inhibition can lead to a decrease in the pH of the surrounding environment, which can have various effects on cellular function, ion transport, and acid-base balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide in lab experiments is its potent inhibitory effect on carbonic anhydrase, which can be useful for studying the role of this enzyme in various physiological processes. However, one of the limitations of using N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of the role of carbonic anhydrase in various disease states, and the development of new therapeutic agents based on the inhibition of carbonic anhydrase activity. Additionally, the use of N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide is a multi-step process that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. The reaction takes place in the presence of a base such as triethylamine, and the product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[1-(hydroxymethyl)propyl]-2,5-dimethoxybenzenesulfonamide has been utilized in scientific research for various purposes, including as a tool for studying the role of carbonic anhydrase in various physiological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This process plays a crucial role in regulating the pH balance in the body and is involved in various physiological processes such as respiration, acid-base balance, and ion transport.
Propiedades
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5S/c1-4-9(8-14)13-19(15,16)12-7-10(17-2)5-6-11(12)18-3/h5-7,9,13-14H,4,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHAQPQVBSQWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-((4aS,7aS)-2-amino-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-fluoropicolinamide](/img/structure/B602832.png)

![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)




![4,4'-Oxybis[N-ethyl-benzenesulfonamide]](/img/structure/B602844.png)